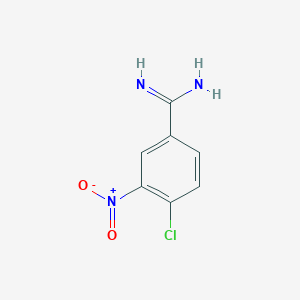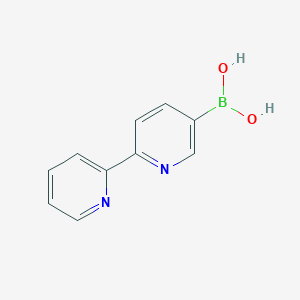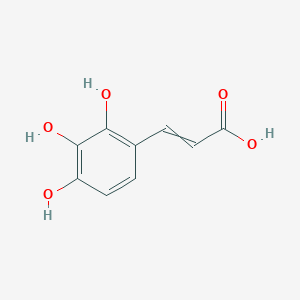
4-Chloro-3-nitrobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Chloro-3-nitrobenzènecarboximidamide est un composé organique de formule moléculaire C7H6ClN3O2. Il s'agit d'un dérivé du benzènecarboximidamide, où le cycle benzénique est substitué par un atome de chlore en position 4 et un groupe nitro en position 3.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Chloro-3-nitrobenzènecarboximidamide implique généralement la nitration du 4-chlorobenzènecarboximidamide. Le processus de nitration peut être effectué en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique à des températures contrôlées. La réaction est exothermique et nécessite une surveillance attentive pour éviter une surchauffe et une décomposition du produit.
Méthodes de production industrielle
Dans un contexte industriel, la production du 4-Chloro-3-nitrobenzènecarboximidamide peut être mise à l'échelle en optimisant les conditions de réaction et en utilisant des réacteurs à écoulement continu. Cela permet un meilleur contrôle des paramètres de réaction et améliore le rendement et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Chloro-3-nitrobenzènecarboximidamide peut subir diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en un groupe amino en utilisant des agents réducteurs tels que le gaz hydrogène en présence d'un catalyseur (par exemple, palladium sur carbone) ou en utilisant des agents réducteurs chimiques comme le chlorure d'étain(II).
Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactifs et conditions courants
Réduction : Gaz hydrogène avec palladium sur carbone ou chlorure d'étain(II) en milieu acide.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base ou en milieu acide.
Principaux produits formés
Réduction : 4-Chloro-3-aminobenzènecarboximidamide.
Substitution : Divers benzènecarboximidamides substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Le 4-Chloro-3-nitrobenzènecarboximidamide a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Sa réactivité en fait un précieux élément de base pour la préparation de divers dérivés.
Biologie : Le composé peut être utilisé dans l'étude de l'inhibition enzymatique et comme composé de tête potentiel pour le développement de nouveaux produits pharmaceutiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent antimicrobien ou anticancéreux.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 4-Chloro-3-nitrobenzènecarboximidamide dépend de son application spécifique. Par exemple, dans les systèmes biologiques, il peut agir en inhibant des enzymes spécifiques ou en interagissant avec des cibles cellulaires. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui peuvent interagir avec des biomolécules, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
4-Chloro-3-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-nitrobenzenecarboximidamide depends on its specific application. For example, in biological systems, it may act by inhibiting specific enzymes or interacting with cellular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-Chloro-3-nitrobenzoïque : Structure similaire, mais avec un groupe acide carboxylique au lieu d'un groupe carboximidamide.
4-Chloro-3-nitroaniline : Structure similaire, mais avec un groupe amino au lieu d'un groupe carboximidamide.
Unicité
Le 4-Chloro-3-nitrobenzènecarboximidamide est unique en raison de la présence à la fois d'un groupe nitro et d'un groupe carboximidamide sur le cycle benzénique. Cette combinaison de groupes fonctionnels confère une réactivité chimique distincte et une activité biologique potentielle, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C7H6ClN3O2 |
|---|---|
Poids moléculaire |
199.59 g/mol |
Nom IUPAC |
4-chloro-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClN3O2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3H,(H3,9,10) |
Clé InChI |
ZUKHKWIGLYRPPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid](/img/structure/B12438139.png)
![1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12438147.png)
![[(3,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B12438154.png)
![[4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12438165.png)

![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3-phenylprop-2-enoate](/img/structure/B12438180.png)
![3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B12438188.png)
![Triazanium;3-[bis(3-carboxy-4-oxidophenyl)methyl]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12438195.png)


![sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione](/img/structure/B12438207.png)
![8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B12438210.png)
![4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine](/img/structure/B12438226.png)

